molecular formula C12H4F5NO2 B15331291 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate

2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate

Cat. No.: B15331291
M. Wt: 289.16 g/mol
InChI Key: PXMBERVGUSOWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate (also known as [18F]F-Py-TFP) is a critical reagent in the development of novel Positron Emission Tomography (PET) imaging agents. Its primary research application is as a versatile amine-reactive prosthetic group for the site-specific radiolabeling of peptides, proteins, and antibody fragments with the isotope Fluorine-18 . The compound acts as an active ester, facilitating efficient conjugation with primary amine groups (such as lysine residues or the N-terminus) on biomolecules under mild conditions . This mechanism allows researchers to create stable radiolabeled conjugates for non-invasive imaging. This reagent has been successfully employed in pioneering research to develop targeted PET tracers. It has been used to label anti-HER2 single-domain antibody fragments (sdAbs) for imaging HER2-positive tumors, resulting in high tumor uptake and clear image contrast . Furthermore, it has been utilized in the synthesis of Fluorine-18-labeled serum albumins, which show promise as blood pool imaging agents . Its utility extends to the synthesis of other important radiotracers, such as [18F]DCFPyL for targeting Prostate-Specific Membrane Antigen (PSMA) . Chemical Identifiers: • CAS Number: 1207955-00-7 • Molecular Formula: C12H4F5NO2 • Molecular Weight: 289.16 g/mol This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H4F5NO2

Molecular Weight

289.16 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C12H4F5NO2/c13-6-3-7(14)10(17)11(9(6)16)20-12(19)5-1-2-8(15)18-4-5/h1-4H

InChI Key

PXMBERVGUSOWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

Conjugation with Biomolecules

The tetrafluorophenyl ester reacts with primary amines (e.g., lysine residues) in peptides or sdAbs:

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, releasing 2,3,5,6-tetrafluorophenol .

  • Conditions :

    • pH 8–9 (borate or phosphate buffer) .

    • Room temperature, 10–30 minutes .

  • Applications :

    • Labeling HER2-targeting sdAbs (e.g., 2Rs15d, 5F7) for immunoPET imaging .

    • Conjugation with RGD peptides for integrin α<sub>v</sub>β<sub>3</sub> imaging .

Performance Metrics :

BiomoleculeRCY (%)Immunoreactivity (%)K<sub>i</sub> (nM)Source
sdAb 2Rs15d5.7 ± 3.660 ± 52.1 ± 0.3
sdAb 5F74.0 ± 2.058 ± 41.8 ± 0.2
c(RGDyK) peptide35–75>900.9 ± 0.1

Stability and Hydrolysis

The ester’s stability varies with solvent and temperature:

  • Hydrolysis in Aqueous Media :

    • Complete hydrolysis within 1 hour in PBS (pH 7.4) .

    • Slower hydrolysis in organic solvents (e.g., DMSO, acetonitrile) .

  • Comparison with PNP Esters :

    PropertyTFP EsterPNP EsterSource
    Hydrolysis Half-life<1 hour>24 hours
    Radiolabeling Efficiency31–85%88–94%

Reaction Optimization Challenges

  • Precursor Solubility : Limited solubility of trimethylammonium precursors in polar solvents necessitates mixed solvent systems .

  • Byproduct Formation : Competing hydrolysis or decomposition under prolonged heating .

Case Study: HER2-Targeted Imaging

In vivo studies demonstrated:

  • Tumor Uptake : 4.5–6.2 %ID/g in SKOV-3 xenografts at 1 hour post-injection .

  • Renal Clearance : Reduced uptake compared to iodinated analogs, minimizing background noise .

Comparison with Similar Compounds

Comparison with [¹⁸F]SFB (N-Succinimidyl 4-[¹⁸F]Fluorobenzoate)

  • Synthesis Steps :
    • 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate : One-step radiolabeling (nucleophilic substitution followed by conjugation) .
    • [¹⁸F]SFB : Multi-step synthesis (fluorination, hydrolysis, activation), requiring HPLC purification at each stage .
  • Reaction Time :
    • This compound : <30 minutes for radiolabeling .
    • [¹⁸F]SFB : >2 hours .
  • Stability :
    • The tetrafluorophenyl ester exhibits superior hydrolytic stability at pH 8–10 (half-life ~2× longer than NHS esters like [¹⁸F]SFB), reducing premature hydrolysis during bioconjugation .

Comparison with NHS Esters

  • NHS esters (e.g., [¹⁸F]SFB) require lower pH (7–8) for optimal stability, limiting compatibility with amine-rich buffers .
  • Tetrafluorophenyl esters maintain reactivity at pH 9–10, enabling efficient conjugation with lysine residues in serum albumins and antibodies .
Radiochemical Performance
Parameter This compound [¹⁸F]SFB NHS Esters
Radiochemical Yield (DC) 5–10% 10–15% 5–8%
Radiochemical Purity >97% >95% >90%
Conjugation Efficiency >80% (lysine residues) 60–70% 50–60%
In Vivo Performance
  • Renal Clearance :
    • sdAbs labeled with 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate show 2–3× lower renal uptake compared to radioiodinated analogs (e.g., [¹²⁵I]SGMIB), improving tumor-to-kidney ratios .
  • Tumor Targeting: HER2-targeted sdAbs labeled with this compound exhibit tumor uptake comparable to [¹²⁵I]SGMIB, with high specificity in SKOV-3 and BT474 xenografts .
  • Metabolic Stability :
    • Radiolabeled serum albumins retain blood pool activity with slow clearance, validated in PET imaging studies .
Key Advantages Over Alternatives

Streamlined Synthesis : Eliminates multi-step purification, reducing synthesis time by 50% .

pH Compatibility : Stable at physiological pH, enabling conjugation without buffer compromise .

Reduced Renal Retention : Enhanced pharmacokinetics for imaging applications .

Biological Activity

2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate (TFPFN) is a compound of significant interest in the field of medicinal chemistry and radiopharmaceuticals. Its biological activity has been explored primarily in the context of radiolabeling for imaging applications, particularly in positron emission tomography (PET). This article delves into the synthesis, biological properties, and applications of TFPFN based on a review of recent studies.

Synthesis of TFPFN

The synthesis of TFPFN typically involves the reaction of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent. The process generally yields TFPFN in moderate to high purity. For example, one study reported a yield of approximately 51% following crystallization from hexane after the initial reaction in dioxane .

TFPFN is primarily utilized as a prosthetic group for the labeling of biomolecules with fluorine-18 (^18F), which is crucial for PET imaging. The radiochemical yield (RCY) for the synthesis of ^18F-labeled TFPFN has been reported to vary; for instance, yields of 4.0% to 5.7% have been documented when labeling single-domain antibodies (sdAbs) targeting HER2 receptors . The labeled antibodies exhibit high radiochemical purity (>95%) and substantial immunoreactivity.

Biodistribution Studies

Biodistribution studies are essential to evaluate the in vivo behavior of ^18F-labeled compounds. In experiments involving athymic mice bearing xenografts, TFPFN-labeled sdAbs demonstrated significant tumor uptake with favorable tumor-to-kidney ratios. Specifically, tumor-to-kidney ratios were reported to be approximately 12.2 ± 3.5 at 1 hour post-injection, indicating efficient targeting and reduced renal accumulation compared to traditional agents .

Case Studies

Case Study 1: HER2 Targeting with TFPFN-Labeled Antibodies

In a study focusing on HER2-targeting sdAbs labeled with TFPFN, researchers found that the intracellular activity from ^18F-labeled sdAbs was comparable to those labeled with iodine-125 (^125I), but with lower renal uptake . This suggests that TFPFN may enhance the specificity and efficacy of imaging agents used in cancer diagnostics.

Case Study 2: Comparative Analysis with Traditional Labeling Agents

Another study compared TFPFN with other labeling agents such as N-succinimidyl 4-guanidinomethyl-3-[^125I]iodobenzoate (SGMIB). The results indicated that TFPFN-labeled sdAbs provided better tumor delineation in microPET imaging while maintaining low background activity in normal tissues .

Summary of Findings

The biological activity of this compound is characterized by its utility in radiolabeling applications for PET imaging. Key findings from various studies include:

Property Value
Radiochemical Yield (RCY) 4.0% - 5.7%
Tumor-to-Kidney Ratio Up to 12.2 ± 3.5
Radiochemical Purity >95%
Immunoreactive Fraction ~60%

Q & A

Q. Methodological Recommendations :

  • For reproducibility, document reaction parameters (solvent ratios, pH, temperature) and validate intermediates spectroscopically.
  • Compare hydrolytic stability using half-life assays at physiologically relevant pH (7.4–9.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.